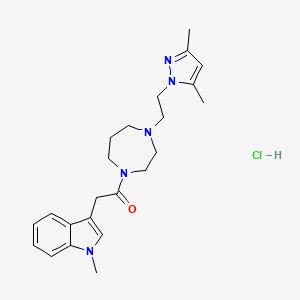![molecular formula C8H14ClN3O B2985905 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride CAS No. 2361643-76-5](/img/structure/B2985905.png)
2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride” is a chemical compound with the CAS Number: 2361643-76-5 . It has a molecular weight of 203.67 . The IUPAC name for this compound is 2-(4-(dimethylamino)pyridazin-3-yl)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H . This indicates the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Aplicaciones Científicas De Investigación
Antioxidants and Ethanol Research
Research has explored the role of antioxidants in mitigating the teratogenic effects of ethanol, suggesting a potential area of study for related compounds in understanding and counteracting ethanol-induced oxidative stress. Cohen‐Kerem and Koren (2003) reviewed the experimental data on antioxidant effects in models of fetal alcohol syndrome, highlighting the potential for antioxidant treatment in alcohol-consuming mothers to reduce fetal alcohol damage (Cohen‐Kerem & Koren, 2003).
Enzymatic Activity and Alcohol
Studies on the microsomal ethanol-oxidizing system (MEOS) and the role of cytochrome P450 enzymes in ethanol metabolism have provided insights into the cellular mechanisms of ethanol tolerance and susceptibility to liver damage. Lieber (1999) detailed the physiological role of MEOS and its induction after chronic ethanol consumption, contributing to increased drug tolerance and susceptibility to hepatotoxic agents (Lieber, 1999).
Ethanol Production and Hydrolysis
The hydrolysis of lignocellulosic materials for ethanol production has been a significant focus, with Sun and Cheng (2002) reviewing the challenges and advancements in improving the yield and cost-effectiveness of cellulose hydrolysis for ethanol production (Sun & Cheng, 2002).
Genetic Polymorphism in Alcohol Metabolism
Research into genetic polymorphism in CYP2E1, a key enzyme in alcohol metabolism, has provided insights into individual variability in response to ethanol exposure. Neafsey et al. (2009) discussed the impact of CYP2E1 genetic variants on susceptibility to ethanol-induced liver damage and the challenges in linking specific polymorphisms to enzyme function (Neafsey et al., 2009).
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride” were not found in the search results, it’s worth noting that diazine alkaloids, including pyridazine derivatives, have been reported to exhibit a wide range of pharmacological activities . This suggests that there may be potential for further exploration and development of these compounds in various therapeutic applications.
Propiedades
IUPAC Name |
2-[4-(dimethylamino)pyridazin-3-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASUVOZRWNNTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=NC=C1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2985822.png)

![1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2985826.png)
![2-Oxo-2-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2985828.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2985832.png)

![4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone](/img/structure/B2985836.png)
![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one](/img/structure/B2985837.png)
![(1R,2R)-1-(1,3-Benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2985841.png)

![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2985844.png)

